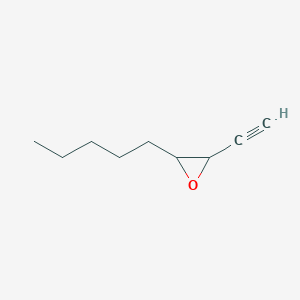
2-Ethynyl-3-pentyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-3-pentyloxirane, also known as 2-EPO, is a chemical compound that belongs to the family of alkynes and epoxides. It is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-3-pentyloxirane is not well understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as DNA and proteins. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethynyl-3-pentyloxirane can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. The compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethynyl-3-pentyloxirane in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its potential therapeutic applications in the field of medicine. However, the compound's high reactivity can also be a limitation, as it may react with other cellular components and cause unintended effects.
Direcciones Futuras
There are several future directions for research on 2-Ethynyl-3-pentyloxirane, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various fields of science.
In conclusion, 2-Ethynyl-3-pentyloxirane is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Ethynyl-3-pentyloxirane can be achieved through several methods, including epoxidation of 2-pentyn-1-ol, alkylation of ethynyl magnesium bromide with epichlorohydrin, and copper-catalyzed alkyne-epoxide coupling. The most commonly used method is the epoxidation of 2-pentyn-1-ol, which involves the reaction of 2-pentyn-1-ol with a peracid catalyst such as m-chloroperbenzoic acid or peracetic acid.
Aplicaciones Científicas De Investigación
2-Ethynyl-3-pentyloxirane has been extensively studied for its potential applications in various fields of science. In organic synthesis, the compound has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, 2-Ethynyl-3-pentyloxirane has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
106726-95-8 |
|---|---|
Nombre del producto |
2-Ethynyl-3-pentyloxirane |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-ethynyl-3-pentyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3 |
Clave InChI |
OPQDDSIQEQTGEG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C#C |
SMILES canónico |
CCCCCC1C(O1)C#C |
Sinónimos |
Oxirane, 2-ethynyl-3-pentyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



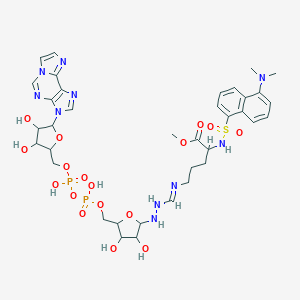
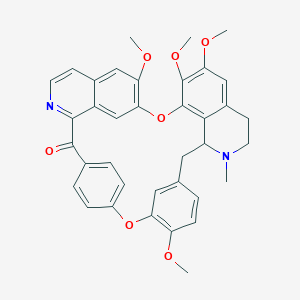
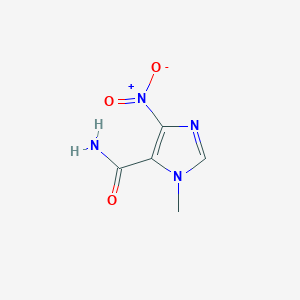


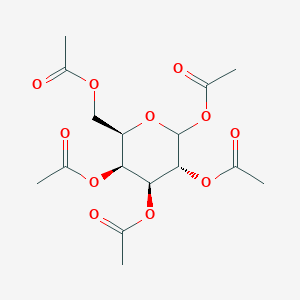
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

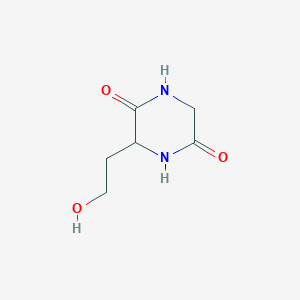
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

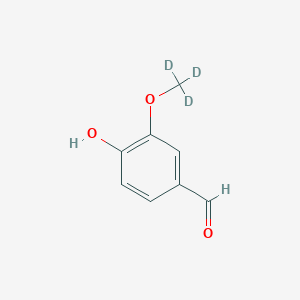
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
